Molecular weight and formula of 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid
Molecular weight and formula of 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid
An In-depth Technical Guide to 4-(Azepan-1-yl)cyclohexane-1-carboxylic Acid: Physicochemical Properties, Synthesis, and Therapeutic Context
Abstract
This technical guide provides a comprehensive overview of 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid, a molecule of significant interest to researchers in medicinal chemistry and drug development. The compound integrates three key structural motifs: a cyclohexane scaffold that provides a rigid, three-dimensional framework; a carboxylic acid group, a critical functional group for target interaction and modulation of physicochemical properties[1][2]; and a saturated seven-membered azepane heterocycle. This document details the core physicochemical properties of the molecule, proposes a robust and logical synthetic pathway via reductive amination, and discusses its potential applications and therapeutic relevance based on analogous structures found in contemporary drug discovery literature.
Introduction
The pursuit of novel chemical entities with desirable pharmacological profiles is a cornerstone of modern drug development. Within this landscape, specific molecular scaffolds serve as privileged starting points for building libraries of bioactive compounds.
The Cyclohexane Carboxylic Acid Scaffold in Drug Discovery
The cyclohexane carboxylic acid moiety is a well-established structural unit in medicinal chemistry. Its rigid carbocyclic core restricts conformational flexibility, which can lead to higher binding affinity and selectivity for a biological target. The carboxylic acid functional group is a versatile handle; at physiological pH, it is typically ionized, enhancing aqueous solubility and providing a key hydrogen bond donor and acceptor for interactions with protein active sites[2]. Derivatives of cyclohexane carboxylic acid have been explored as potent inhibitors of enzymes such as Diacylglycerol acyltransferase 1 (DGAT1), a target for obesity treatment, demonstrating the therapeutic potential of this scaffold[3].
The Role of the Azepane Moiety
Saturated heterocycles are increasingly incorporated into drug candidates to optimize their absorption, distribution, metabolism, and excretion (ADME) properties. The azepane ring, a seven-membered saturated amine, offers a distinct three-dimensional exit vector from the cyclohexane core. This provides medicinal chemists with a valuable position for further chemical elaboration to fine-tune properties such as lipophilicity, basicity, and engagement with secondary binding pockets of a target protein.
Core Physicochemical Properties
The fundamental properties of 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid are summarized below. These values are calculated based on its chemical structure.
| Property | Value |
| Molecular Formula | C₁₃H₂₃NO₂ |
| Molecular Weight | 225.33 g/mol |
| IUPAC Name | 4-(azepan-1-yl)cyclohexane-1-carboxylic acid |
Chemical Structure:
Caption: 2D structure of 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid.
Synthesis and Characterization
A reliable and scalable synthesis is critical for the exploration of any new chemical entity. A logical and field-proven approach for the synthesis of 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid is through reductive amination.
Retrosynthetic Analysis
A disconnection of the carbon-nitrogen bond between the cyclohexane ring and the azepane nitrogen atom points to two readily available starting materials: 4-oxocyclohexane-1-carboxylic acid and azepane . This approach is synthetically efficient as it forms the key bond in a single, well-understood transformation.
Proposed Synthetic Protocol: Reductive Amination
This protocol describes a robust method for synthesizing the target compound. The choice of sodium triacetoxyborohydride as the reducing agent is deliberate; it is a mild and selective reagent that preferentially reduces the iminium intermediate formed in situ, minimizing side reactions.
Step-by-Step Methodology:
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Reaction Setup: To a solution of 4-oxocyclohexane-1-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration), add azepane (1.1 eq).
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Imine/Enamine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the key iminium ion intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting ketone.
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Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Causality Note: Portion-wise addition helps to control any potential exotherm and ensures a steady rate of reduction.
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Reaction Completion: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor for the disappearance of the iminium intermediate and the appearance of the product spot/peak.
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Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Trustworthiness Note: This step neutralizes the acidic byproducts of the reaction and ensures the product amine is in its free base form for efficient extraction.
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Extraction: Transfer the mixture to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted two more times with DCM. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
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Purification: The crude product can be purified by flash column chromatography on silica gel or by crystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes or methanol/ether) to yield the pure 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid.
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid.
Applications and Therapeutic Potential
While specific biological activity data for 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid is not widely published, its structure suggests potential applications in several therapeutic areas based on established pharmacophores.
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Metabolic Diseases: As noted, the cyclohexane carboxylic acid core is a known scaffold for DGAT1 inhibitors[3]. The title compound could serve as a starting point for developing new agents to treat obesity or type 2 diabetes.
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Inflammation and Pain: Carboxylic acids are a hallmark of nonsteroidal anti-inflammatory drugs (NSAIDs)[2]. The unique three-dimensional presentation of the functional groups in this molecule could lead to novel interactions with targets like cyclooxygenase (COX) enzymes or other inflammatory mediators.
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Central Nervous System (CNS) Applications: The incorporation of the basic azepane nitrogen allows for salt formation, potentially improving solubility and allowing for brain penetrance, making it a candidate for exploring CNS targets.
The molecule is an excellent candidate for fragment-based drug discovery or as a core for building a larger, more complex lead compound. The carboxylic acid can be converted to esters or amides, while the azepane nitrogen offers a site for further derivatization to explore structure-activity relationships (SAR).
Conclusion
4-(Azepan-1-yl)cyclohexane-1-carboxylic acid is a synthetically accessible compound with a desirable combination of structural features for drug discovery. Its rigid core, key interacting functional group, and modifiable heterocycle make it a valuable building block for researchers and scientists. The technical information and synthetic protocols provided in this guide serve as a solid foundation for its preparation and further investigation in various therapeutic programs.
References
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Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. European Journal of Medicinal Chemistry.[Link]
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Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry.[Link]
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Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH.[Link]
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Cyclohexanecarboxylic acid - Wikipedia. Wikipedia.[Link]
- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents.
